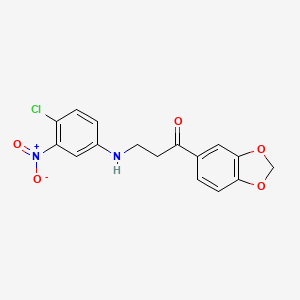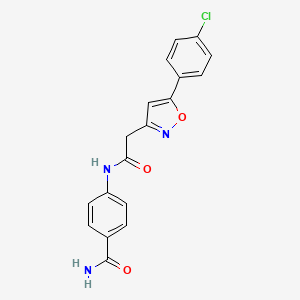![molecular formula C18H15FN2OS B2497402 2-フルオロ-N-[2-(2-フェニル-1,3-チアゾール-4-イル)エチル]ベンズアミド CAS No. 863512-79-2](/img/structure/B2497402.png)
2-フルオロ-N-[2-(2-フェニル-1,3-チアゾール-4-イル)エチル]ベンズアミド
説明
The compound "2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" is a derivative of benzamide with potential interest in various fields, including medicinal chemistry and material science. Its unique structure, incorporating a thiazole ring and a fluorinated benzamide moiety, suggests it could have distinctive physical and chemical properties, making it a candidate for further investigation in these domains.
Synthesis Analysis
The synthesis of such compounds typically involves the acylation of amines or direct functionalization of the benzamide nucleus with fluorine and thiazole derivatives. While the specific synthesis route for this compound is not detailed in the available literature, similar compounds have been synthesized through multi-step organic reactions, including acyl chlorination, cyclization, and coupling reactions (Yang, 2012).
Molecular Structure Analysis
Molecular structure analysis involves X-ray crystallography and spectroscopic methods to determine the conformation and configuration of molecules. For related compounds, single-crystal X-ray studies have revealed specific crystalline forms and intermolecular interactions, indicating how structural features influence molecular packing and stability (Kumar et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of "2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" can be influenced by the presence of the fluorine atom and the thiazole ring. These groups can affect electron density and participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. Studies on similar molecules have explored their potential as ligands in complexation reactions and their reactivity towards different chemical agents (Toyo’oka et al., 1989).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For structurally similar compounds, investigations have detailed their solid-state properties, including crystal packing and hydrogen bonding patterns, which are essential for predicting solubility and stability (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photophysical properties, are influenced by the compound's molecular structure. For instance, the incorporation of a fluorine atom can significantly affect the compound's acidity and reactivity due to the inductive effect, which can be explored through computational and experimental studies (Pavlova et al., 2022).
科学的研究の応用
抗酸化活性
チアゾール誘導体は、化合物の構造の一部であり、抗酸化活性を示すことが見出されています . これにより、がん、心臓血管疾患、神経変性疾患などのさまざまな疾患に関与する酸化ストレスの抑制に役立つ可能性があります。
鎮痛および抗炎症活性
チアゾール誘導体は、鎮痛および抗炎症活性を持つことが報告されています . これは、痛みと炎症を特徴とする状態の治療における潜在的な用途を示唆しています .
抗菌および抗真菌活性
チアゾール誘導体は、これらの活性を示すことが見出されているため、この化合物は、抗菌および抗真菌用途の可能性がある可能性があります .
抗ウイルス活性
チアゾール誘導体は、抗ウイルス活性を示しており、この化合物は、潜在的な抗ウイルス用途で検討できることを示唆しています .
利尿活性
チアゾール誘導体は、利尿活性に関連付けられています . これは、特定の腎臓病や心不全など、尿産生の増加が有益な状態における潜在的な用途を意味する可能性があります。
神経保護活性
チアゾール誘導体は、神経保護活性を示すことが見出されているため、この化合物は、潜在的な神経保護用途がある可能性があります .
抗腫瘍または細胞毒性活性
チアゾール誘導体は、抗腫瘍または細胞毒性活性に関連付けられています . これは、がん治療における潜在的な用途を示唆しています。
除草剤および殺虫剤
問題の化合物のようなフッ素化化合物は、いくつかの除草剤と殺虫剤の合成に使用されてきました . これは、農業における害虫駆除のための潜在的な用途を示唆しています。
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of reaction of certain compounds . Therefore, care must be taken when considering these compounds for pharmacological purposes .
生化学分析
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in laboratory settings are not yet fully known. Thiazole derivatives have been found to exhibit changes in their effects over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide at different dosages in animal models are not yet fully known. Thiazole derivatives have been found to exhibit varying effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is involved in are not yet fully known. Thiazole derivatives have been found to interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide within cells and tissues are not yet fully known. Thiazole derivatives have been found to interact with various transporters and binding proteins . They can also affect the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide and its effects on activity or function are not yet fully known. Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUCRBBKCZQARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327324 | |
| Record name | 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
863512-79-2 | |
| Record name | 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)

